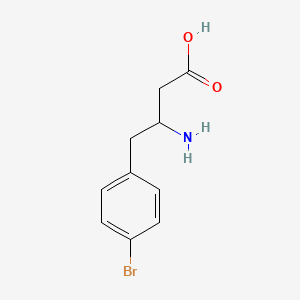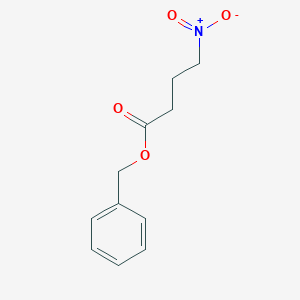![molecular formula C13H20N2 B12283003 Benzenamine, 4-[(4-aminocyclohexyl)methyl]- CAS No. 879553-01-2](/img/structure/B12283003.png)
Benzenamine, 4-[(4-aminocyclohexyl)methyl]-
Overview
Description
Benzenamine, 4-[(4-aminocyclohexyl)methyl]-: is an organic compound with the molecular formula C13H20N2 4-[(4-aminocyclohexyl)methyl]aniline . This compound is characterized by the presence of a benzenamine group attached to a cyclohexyl ring via a methylene bridge, which also bears an amino group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- typically involves the reaction of 4-aminobenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and a base, such as sodium hydroxide or potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium on carbon (Pd/C) , can also be employed to facilitate the reaction and improve selectivity. The product is typically purified by recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-[(4-aminocyclohexyl)methyl]- undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as or under acidic conditions to form corresponding quinones or nitro compounds.
Reduction: Reduction of the compound can be achieved using in the presence of a to yield the corresponding amine.
Major Products: The major products formed from these reactions include quinones , nitro compounds , amines , amides , and sulfonamides , depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 4-[(4-aminocyclohexyl)methyl]- is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and polymers .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: In the medical field, Benzenamine, 4-[(4-aminocyclohexyl)methyl]- is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent and its ability to modulate certain biological pathways .
Industry: Industrially, the compound is used in the manufacture of rubber additives, corrosion inhibitors, and specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering .
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(4-aminocyclohexyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor , binding to the active site of enzymes and preventing their catalytic activity. It can also interact with receptors and ion channels , modulating their function and influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methoxy-N-methyl-
- Benzenamine, 4-(4-aminocyclohexyl)methyl-
Comparison: Benzenamine, 4-[(4-aminocyclohexyl)methyl]- is unique due to the presence of both a benzenamine group and a cyclohexyl ring, which imparts distinct chemical and physical properties. Compared to Benzenamine, 4,4’-methylenebis- , which has two benzenamine groups connected by a methylene bridge, Benzenamine, 4-[(4-aminocyclohexyl)methyl]- exhibits different reactivity and applications. Similarly, Benzenamine, 4-methoxy-N-methyl- has a methoxy group and a methyl group, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-2,5-6,11,13H,3-4,7-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOGWCXEOJNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067391, DTXSID401246316 | |
| Record name | Benzenamine, 4-[(4-aminocyclohexyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trans-4-Aminocyclohexyl)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28480-77-5, 879553-01-2 | |
| Record name | 4-[(4-Aminocyclohexyl)methyl]aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28480-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-((4-aminocyclohexyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028480775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[(4-aminocyclohexyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-[(4-aminocyclohexyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trans-4-Aminocyclohexyl)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-aminocyclohexyl)-ptoluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)


![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)




![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)



